molecular formula C13H7Br3N2O B3055277 4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine CAS No. 637302-91-1

4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B3055277
CAS No.: 637302-91-1
M. Wt: 446.92 g/mol
InChI Key: CUDLRNYZNURNKN-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine is a brominated benzoxazole derivative

Preparation Methods

The synthesis of 4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination of a benzoxazole precursor followed by amination. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and solvents like acetic acid or dichloromethane. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The bromine atoms and the benzoxazole ring play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application, whether it is in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar compounds to 4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine include other brominated benzoxazole derivatives. These compounds share structural similarities but may differ in their substitution patterns and functional groups. The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical and physical properties.

Some similar compounds include:

  • 4,5,6-Tribromo-2-(2-bromophenyl)-1,3-benzoxazole
  • 4,6-Dibromo-2-(2,4-dibromophenyl)-1,3-benzoxazole

Properties

IUPAC Name

4,6-dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br3N2O/c14-7-4-2-1-3-6(7)13-18-12-9(19-13)5-8(15)11(17)10(12)16/h1-5H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDLRNYZNURNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365368
Record name 4,6-dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637302-91-1
Record name 4,6-Dibromo-2-(2-bromophenyl)-5-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637302-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine
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4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine
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4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine
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4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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